1-methanesulfonyl-3-[5-(4-methoxyphenyl)-1,3,4-thiadiazol-2-yl]piperidine
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Overview
Description
Scientific Research Applications
Synthesis and Antimicrobial Applications
The synthesis and study of 1,3,4-thiadiazole derivatives, including compounds similar to 2-(4-Methoxyphenyl)-5-(1-(methylsulfonyl)piperidin-3-yl)-1,3,4-thiadiazole, have demonstrated significant potential in antimicrobial applications. These compounds have been investigated for their antibacterial and antifungal properties. For instance, the synthesis of new derivatives has been directed towards enhancing antimicrobial efficacy, showcasing the potential of thiadiazole compounds in combating microbial resistance. The design and synthesis of these compounds aim at generating novel agents with potential antibacterial and antifungal activities (Ameen & Qasir, 2017).
Photodynamic Therapy for Cancer Treatment
The development of compounds based on 1,3,4-thiadiazole structures extends into the realm of photodynamic therapy (PDT) for cancer treatment. A study on zinc phthalocyanine derivatives substituted with thiadiazole groups highlighted their potential as Type II photosensitizers. These compounds exhibit high singlet oxygen quantum yield and good fluorescence properties, making them promising candidates for PDT in cancer treatment. Their effectiveness in generating singlet oxygen and stability under light exposure underscores their applicability in targeting cancer cells (Pişkin, Canpolat, & Öztürk, 2020).
Anticancer Activity
Further exploration into 1,3,4-thiadiazole derivatives has unveiled their potential in exhibiting anticancer activity. The structural modification and synthesis of these compounds have been geared towards identifying candidates with potent antiproliferative effects against various cancer cell lines. This research direction emphasizes the therapeutic potential of 1,3,4-thiadiazole compounds in oncology, aiming at discovering novel chemotherapeutic agents that could offer alternative treatment options for cancer (Al-Said et al., 2011).
Future Directions
Properties
IUPAC Name |
2-(4-methoxyphenyl)-5-(1-methylsulfonylpiperidin-3-yl)-1,3,4-thiadiazole |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H19N3O3S2/c1-21-13-7-5-11(6-8-13)14-16-17-15(22-14)12-4-3-9-18(10-12)23(2,19)20/h5-8,12H,3-4,9-10H2,1-2H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
LQHLSGDUDNXYOJ-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=C(C=C1)C2=NN=C(S2)C3CCCN(C3)S(=O)(=O)C |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H19N3O3S2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
353.5 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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